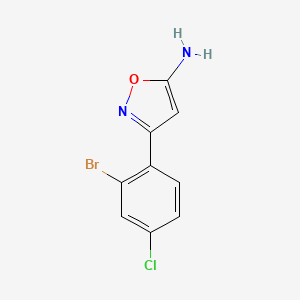

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chloroaniline with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

化学反応の分析

Types of Reactions

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazole N-oxides or reduction to form dihydrooxazoles.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as m-chloroperbenzoic acid can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.

Oxidation and Reduction: Products include oxazole N-oxides and dihydrooxazoles.

Coupling Reactions: Biaryl derivatives are formed through coupling reactions.

科学的研究の応用

Scientific Research Applications of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

This compound is an organic compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of growing interest because of its diverse biological activities, particularly in antimicrobial and anticancer applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chloroaniline with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives, including this compound.

Antimicrobial Activity

this compound has demonstrated significant activity against various bacterial strains.

Antibacterial Efficacy

In a study evaluating the antibacterial properties of several isoxazole derivatives, this compound exhibited notable inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecium | 64 |

| Escherichia coli | 128 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is critical in clinical settings because of its resistance to multiple antibiotics.

Additional Applications and Research

- Spiro-isoxazoline Synthesis: this compound can be used in bromo-lactamization reactions to synthesize spiro-isoxazoline-lactams, which have potential biomedical applications due to their unique 3D structure .

- Anticancer Evaluation: Derivatives of oxadiazoles, which share structural similarities with isoxazoles, have been investigated for anticancer activity . These compounds have shown significant anticancer activity against certain cancer cell lines and have demonstrated promising antibacterial activity .

- Inhibitors of TG: Dihydroisoxazole derivatives, closely related to this compound, are known to act as inhibitors .

- Building Block in Complex Molecules: 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine, another oxazole derivative, is used as a building block in the synthesis of more complex molecules.

- Potential Therapeutic Applications: Oxazole derivatives are investigated for potential therapeutic applications in treating various diseases.

- Material Development: Oxazole derivatives are utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

類似化合物との比較

Similar Compounds

- 2-bromo-4-chlorophenyl-2-bromobutanoate

- 2-bromo-4-chlorophenyl-2-bromobutyrate

- 4-bromo-2-chlorophenol

Uniqueness

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine and chlorine atoms on the phenyl ring also provides opportunities for further functionalization and derivatization.

This detailed article provides a comprehensive overview of 3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is a compound of growing interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a bromo and chloro group on the phenyl moiety. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains.

Antibacterial Efficacy

In a study evaluating the antibacterial properties of several isoxazole derivatives, this compound exhibited notable inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecium | 64 |

| Escherichia coli | 128 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is critical in clinical settings due to its resistance to multiple antibiotics .

Antifungal Activity

The compound was also tested for antifungal activity against Candida albicans. The results showed an MIC of 64 µg/mL, suggesting potential as an antifungal agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. Research indicates that it can inhibit the proliferation of various cancer cell lines.

Cytotoxicity Studies

The cytotoxic effects were assessed using the MTT assay on several human tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, with lower IC50 values indicating higher potency .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as microtubule formation and cytokine secretion. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and promoting reactive oxygen species (ROS) generation .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Staphylococcus aureus Infection : A clinical isolate of Staphylococcus aureus was treated with varying concentrations of this compound. The study reported a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an adjunct therapy in antibiotic-resistant infections .

- Anticancer Efficacy in Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in tumor size reduction and improved survival rates compared to untreated controls. The mechanism was linked to enhanced apoptosis in tumor tissues .

特性

分子式 |

C9H6BrClN2O |

|---|---|

分子量 |

273.51 g/mol |

IUPAC名 |

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,12H2 |

InChIキー |

RAHZERHYEMDTIC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)Br)C2=NOC(=C2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。